Bis(2-ethylhexyl) 2-butenedioate
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Overview
Description
Bis(2-ethylhexyl) 2-butenedioate, also known as dioctyl fumarate, is an organic compound with the molecular formula C20H36O4. It is an ester derived from fumaric acid and 2-ethylhexanol. This compound is commonly used as a plasticizer in various industrial applications due to its ability to impart flexibility and durability to polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) 2-butenedioate is typically synthesized through the esterification of fumaric acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous reactors to ensure efficient mixing and reaction. The process is optimized to achieve high yields and purity of the product. The use of ionic membrane caustic soda liquid has been reported to reduce impurities and lower production costs .
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) 2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Bis(2-ethylhexyl) 2-butenedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the formulation of medical devices and controlled-release pharmaceuticals.
Industry: Utilized in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl) 2-butenedioate involves its interaction with polymer chains, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and durability of the material. The molecular targets include the ester groups in the polymer chains, and the pathways involve the disruption of hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) maleate
- Di(2-ethylhexyl) fumarate
- Dioctyl maleate
Uniqueness
Bis(2-ethylhexyl) 2-butenedioate is unique due to its specific ester structure derived from fumaric acid, which imparts distinct properties such as higher thermal stability and better plasticizing efficiency compared to its analogs .
Biological Activity
Bis(2-ethylhexyl) 2-butenedioate, commonly referred to as bis(2-ethylhexyl) phthalate (BEHP), is a phthalate ester widely studied for its biological activities. This compound has garnered attention due to its potential applications in pharmacology and toxicology. This article reviews the biological activity of BEHP, focusing on its antimutagenic, antibacterial, and larvicidal properties, supported by empirical data and case studies.
- Molecular Formula : C24H38O4
- Molecular Weight : 390.564 g/mol
Antimutagenic Activity
BEHP has been identified as having significant antimutagenic properties. A study demonstrated that it could inhibit mutations induced by aflatoxin B1 (AFB1) in Salmonella typhimurium strains TA98 and TA100. The results indicated:
- Inhibition Rates : Up to 97% at a concentration of 3 μg/mL.
- Mechanism : The antimutagenic effect is thought to be due to BEHP acting as a Michael acceptor, preventing DNA damage from electrophilic promutagens .
Table 1: Antimutagenic Activity of BEHP
Concentration (ng/mL) | Inhibition (%) |
---|---|
5000 | 60 |
1000 | 51 |
500 | Not significant |
100 | Not significant |
Antibacterial Activity
Recent research has highlighted the antibacterial potential of BEHP against common pathogens such as Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to evaluate the antibacterial efficacy:
- Inhibition Zones :
- E. coli: 12.33 ± 0.56 mm
- S. aureus: 5.66 ± 1.00 mm
Additionally, BEHP exhibited significant larvicidal activity against Culex quinquefasciatus larvae, with a lethal concentration (LC50) of 67.03 ppm after 72 hours .
Table 2: Larvicidal Activity of BEHP
Concentration (ppm) | Mortality (%) after 72h |
---|---|
250 | 100 |
200 | 75 |
150 | 64 |
100 | 61 |
50 | 61 |
Acetylcholinesterase Inhibition
The inhibitory effect of BEHP on acetylcholinesterase (AChE) was also assessed, revealing a dose-dependent inhibition:
- Inhibition Rates :
- At 50 ppm : 29%
- At 250 ppm : 75.33%
This suggests that BEHP may interfere with neurotransmission in aquatic organisms, indicating potential implications for environmental toxicity .
Case Studies and Research Findings
Several studies have reinforced the biological activity of BEHP:
- Antimutagenicity in Marine Organisms : A study isolated BEHP from marine Bacillus pumilus, which induced apoptosis in human erythroleukemic K562 cells and demonstrated significant antimutagenic activity against various mutagens .
- Toxicological Assessment : Long-term exposure studies in rodents have shown that while high doses can lead to reduced body weight and liver hypertrophy, BEHP did not exhibit clastogenic effects or carcinogenicity under controlled conditions .
- Pharmaceutical Applications : The antibacterial and larvicidal properties suggest potential applications in developing new antimicrobial agents or pest control strategies, particularly in managing vector-borne diseases .
Properties
Molecular Formula |
C20H36O4 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
bis(2-ethylhexyl) but-2-enedioate |
InChI |
InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3 |
InChI Key |
ROPXFXOUUANXRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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